molecular formula C27H27NO102- B1678484 Pirozadil CAS No. 54110-25-7

Pirozadil

Cat. No. B1678484
CAS RN: 54110-25-7
M. Wt: 527.5 g/mol
InChI Key: QNBOIKUGFVFISD-UHFFFAOYSA-L
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Description

Pirozadil, also known as Pemix, is a hypolipidemic agent that improves cerebral blood flow and inhibits platelet aggregation . It was studied for the treatment of patients with Type IIa hyperlipoproteinemia .


Molecular Structure Analysis

Pirozadil has a molecular formula of C27H29NO10 . Its molecular weight is 527.52 . The InChI code for Pirozadil is InChI=1S/C27H29NO10/c1-31-20-10-16 (11-21 (32-2)24 (20)35-5)26 (29)37-14-18-8-7-9-19 (28-18)15-38-27 (30)17-12-22 (33-3)25 (36-6)23 (13-17)34-4/h7-13H,14-15H2,1-6H3 .


Physical And Chemical Properties Analysis

Pirozadil is a solid substance . It is soluble in methanol . Its maximum absorption wavelength (λmax) is 215 nm .

Scientific Research Applications

Cholesterol-Lowering Agent

Pirozadil has been studied for its effectiveness as a cholesterol-lowering agent. A single-blind study compared Pirozadil with Alufibrate in patients with primary hyperlipoproteinemia, finding Pirozadil more effective in reducing cholesterol levels, indicating its potential in preventing atherosclerotic disease (Honorato Pérez & Azanza Perea, 1982).

Treatment of Hyperlipidemia

In a study involving 1185 hyperlipidemic subjects, Pirozadil showed significant reduction in plasma triglycerides and cholesterol, especially low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol. This highlights Pirozadil’s efficacy in patients with both hypercholesterolemia and hypertriglyceridemia (Tapounet & Marti Ragué, 1987).

Cerebral Blood Flow Enhancement

Pirozadil's impact on cerebral blood flow was evaluated in anesthetized dogs, showing its effectiveness in increasing cerebral blood flow compared to other hypolipidemic/antiatherogenic agents. This suggests potential applications in conditions requiring enhanced cerebral perfusion (Roca, Grau & Balasch, 1981).

Long-Term Efficacy and Tolerance

A long-term study over 4.5 years on patients with hypercholesterolemia (type IIa hyperlipoproteinemia) assessed the efficacy and tolerance of Pirozadil. The study observed significant decreases in triglyceride concentration, total cholesterol, and LDL-cholesterol, reinforcing Pirozadil's usefulness in treating hypercholesterolemias (Cuchí de la Cuesta et al., 1989).

Impact on Lipids and Lipoproteins in Hyperlipoproteinemia

Pirozadil was effective in reducing total cholesterol, LDL-cholesterol, and apolipoprotein B in Japanese patients with Type IIa hyperlipoproteinemia, further confirming its role in managing lipid disorders (Shinomiya et al., 1987).

Antiatherogenic Effects

A study on rabbits maintained on an atherogenic diet and given various nicotinic acid derivatives, including Pirozadil, showed a hypocholesterolemic and antiatherogenic effect, suggesting its potential in preventing or treating atherosclerosis (Parwaresch, Haacke & Mäder, 1978).

Safety And Hazards

Pirozadil is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Future Directions

Currently, the highest R&D status for Pirozadil is pending . It’s indicated for endocrinology and metabolic disease . Further studies are needed to explore the efficacy and safety of Pirozadil for these indications .

properties

IUPAC Name

[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIBXMIIOQXTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202458
Record name Pirozadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirozadil

CAS RN

54110-25-7
Record name Pirozadil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54110-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirozadil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054110257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirozadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirozadil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIROZADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54978VNA4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
J Roca, M Grau, J Balasch - Methods and Findings in Experimental …, 1981 - europepmc.org
The effect of pirozadil, a new hypolipidemic agent, on cerebral blood flow was tested in anesthetized dogs and compared to that of two other hypolipidemic/antiatherogenic agents, …
Number of citations: 4 europepmc.org
M Shinomiya, Y Ishikawa, K Shirai, Y Saito… - Arzneimittel …, 1987 - europepmc.org
… Pirozadil reduced the mean total cholesterol (TC) level … pirozadil were edema, numbness of the extremities and palpitation. The results obtained suggest the beneficial effect of pirozadil …
Number of citations: 2 europepmc.org
CA MT - Revista Clinica Espanola, 1989 - europepmc.org
… long term efficacy and tolerance of pirozadil, 20 patients with … 1.5 to 2 g/day of pirozadil. These changes were more manifest … of pirozadil in treating patients with hypercholesterolemias. …
Number of citations: 2 europepmc.org
R Tapounet, M Ragué - Drugs under experimental and clinical …, 1987 - europepmc.org
The lipid-lowering agent pirozadil was tested in 1185 hyperlipidaemic subjects during a 2-4 months' intake. Plasma triglycerides were found to decrease by 30.8%. The reduction of …
Number of citations: 3 europepmc.org
A Perea JR - Revista de Medicina de la Universidad de Navarra, 1982 - europepmc.org
… Pirozadil and alufibrate are compared by a single-blind … Pirozadil seems more effective as a cholesterol-lowering agent. There were no adverse reactions. We conclude that pirozadil …
Number of citations: 2 europepmc.org
J Pedraz de Cabo - Revista Clinica Espanola, 1982 - europepmc.org
[Clinical pharmacology of pirozadil]. - Abstract - Europe PMC … [Clinical pharmacology of pirozadil]. …
Number of citations: 2 europepmc.org
J Balasch, L Palacios - Archivos de Farmacologia y Toxicologia, 1977 - europepmc.org
[Effects of pirozadil on metabolic blood flow in brain rabbit (author's transl)]. - Abstract - Europe PMC … [Effects of pirozadil on metabolic blood flow in brain rabbit (author's transl)] …
Number of citations: 1 europepmc.org
J Roca, M Grau, J Balasch - Archivos de Farmacologia y …, 1980 - europepmc.org
… [Chronic toxicological studies and histopathology of pirozadil in the rat (author's transl)]. … [Effects of pirozadil on metabolic blood flow in brain rabbit (author's transl)]. … [Clinical trial …
Number of citations: 1 europepmc.org
J Pedraz de Cabo - Revista Clinica Espanola, 1982 - europepmc.org
[Experimental pharmacology of pirozadil. Comparative study of the action of the product on induced lipolysis in the epididymal fat of rats]. - Abstract - Europe PMC … [Experimental …
Number of citations: 0 europepmc.org
DG JM, JR Varela de Seijas - Medicina Clinica, 1982 - europepmc.org
[Clinical trial of a new drug for the treatment of atherosclerosis: pirozadil (722-D) (author's transl)]. - Abstract - Europe PMC … [Clinical trial of a new drug for the treatment of atherosclerosis …
Number of citations: 0 europepmc.org

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